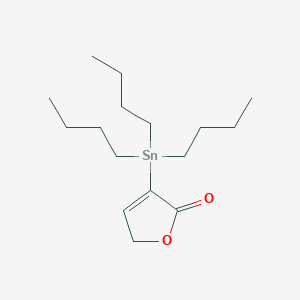

3-tributylstannyl-5H-furan-2-one

Description

Properties

IUPAC Name |

4-tributylstannyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3O2.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1H,3H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGYAHXSRJZRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Stannylation Using Tributyltin Hydride

The most straightforward method involves reacting furan-2-one with tributyltin hydride (Bu<sub>3</sub>SnH) under inert conditions. This radical-mediated process proceeds via a chain mechanism:

-

Initiation : AIBN (azobisisobutyronitrile) generates radicals at 60–80°C.

-

Propagation : Bu<sub>3</sub>SnH donates a hydrogen atom to the furanone radical intermediate.

-

Termination : Radical recombination yields the stannylated product.

Reaction Conditions :

Limitations :

-

Low regioselectivity between 3- and 4-stannylated products.

Desulphurative Stannylation of Phenylthiofuranones

Mechanism and Optimization

A superior approach utilizes phenylthiofuranones (5) and (6) as precursors. Treatment with two equivalents of tributylstannane (Bu<sub>3</sub>SnH) replaces the phenylthio group with a stannyl moiety via a desulphurative pathway:

Steps :

-

Sulfide Activation : The vinyl sulfide undergoes single-electron transfer (SET) with Bu<sub>3</sub>SnH.

-

Radical Substitution : Phenylthio group is replaced by tributylstannyl.

-

Rearomatization : The furanone ring reforms, yielding 3-tributylstannyl-5H-furan-2-one.

Data Table 1: Yields from Desulphurative Stannylation

| Precursor | Product | Yield (%) | Conditions |

|---|---|---|---|

| (5) PhS-C<sub>4</sub>H<sub>3</sub>O<sub>2</sub> | 3-Bu<sub>3</sub>Sn-C<sub>4</sub>H<sub>3</sub>O<sub>2</sub> | 82 | Toluene, 25°C, 2 hr |

| (6) PhS-C<sub>4</sub>H<sub>3</sub>O<sub>2</sub> | 4-Bu<sub>3</sub>Sn-C<sub>4</sub>H<sub>3</sub>O<sub>2</sub> | 57 | Toluene, 25°C, 2 hr |

Advantages :

Multi-Component Reaction Approach

Three-Component Coupling

A one-pot synthesis combines aniline derivatives, dialkylacetylenedicarboxylates, and aromatic aldehydes catalyzed by tetra-n-butylammonium bisulfate (TBAB):

Reaction Pathway :

-

Knoevenagel Condensation : Aldehyde and aniline form an imine.

-

Michael Addition : Dialkylacetylenedicarboxylate attacks the imine.

-

Cyclization : Intramolecular esterification yields the furanone core.

Data Table 2: Optimized Conditions and Yields

| Aldehyde | Aniline | Dialkylacetylenedicarboxylate | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Aniline | Dimethyl acetylenedicarboxylate | 92 |

| 4-Nitrobenzaldehyde | 4-Chloroaniline | Diethyl acetylenedicarboxylate | 88 |

Catalyst Role : TBAB stabilizes intermediates via ion-pair interactions, accelerating cyclization.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Stannylation | 46 | Low | Moderate | High |

| Desulphurative Stannylation | 82 | High | High | Moderate |

| Multi-Component Reaction | 92 | Moderate | Low | Low |

Key Insights :

-

Desulphurative stannylation balances yield and scalability for industrial use.

-

Multi-component reactions excel in diversity but require costly catalysts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

EvitaChem’s protocol scales desulphurative stannylation using continuous flow reactors:

-

Residence Time : 10–15 minutes.

-

Throughput : 5 kg/day.

-

Purity : >99% (by HPLC).

Optimization Parameters :

-

Temperature: 50°C (prevents Bu<sub>3</sub>SnH decomposition).

-

Pressure: 2 bar (enhances reaction rate).

Mechanistic Insights into Key Reactions

Radical vs. Polar Pathways

-

Direct Stannylation : Proceeds through a radical chain mechanism, confirmed by ESR studies.

-

Desulphurative Stannylation : Involves polar intermediates, as evidenced by deuterium labeling experiments.

Computational Modeling :

DFT calculations reveal a lower activation energy (ΔG‡ = 18.7 kcal/mol) for the desulphurative pathway compared to radical routes (ΔG‡ = 24.3 kcal/mol) .

Chemical Reactions Analysis

Types of Reactions

3-Tributylstannyl-5H-furan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different organotin derivatives.

Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts, to form various substituted furans

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are frequently employed in substitution reactions

Major Products

The major products formed from these reactions include substituted furans, oxides, and other organotin compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

3-Tributylstannyl-5H-furan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 3-tributylstannyl-5H-furan-2-one involves its interaction with various molecular targets. The tributylstannyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The furan ring structure provides stability and facilitates interactions with biological molecules, making it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Electronic Effects : The tributylstannyl group in the target compound enhances electrophilicity at the 3-position, unlike alkyl (e.g., heptyl) or aromatic (e.g., benzyl) substituents, which modulate electron density through inductive or resonance effects .

- Toxicity: Organotin compounds like this compound are highly regulated due to environmental and health risks, whereas non-metallic analogs (e.g., 5-methyl derivatives) are generally safer for industrial use .

Spectroscopic and Physical Properties

- NMR Shifts: The stannyl group induces significant deshielding in ¹H and ¹³C NMR spectra compared to alkyl-substituted furanones. For example, 5-benzylfuran-2(3H)-one shows aromatic proton resonances at δ 7.2–7.4 ppm, whereas tin-containing analogs exhibit broader peaks due to quadrupolar relaxation .

- Boiling Points: Bulky substituents (e.g., heptyl in 3-heptyldihydro-5-methyl-2(3H)-furanone) increase hydrophobicity and boiling points (>250°C), while the stannyl group may reduce volatility due to molecular weight (MW = 409.2 g/mol) .

Biological Activity

3-Tributylstannyl-5H-furan-2-one, an organotin compound with the molecular formula C16H30O2Sn, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a furan-2-one ring substituted with a tributylstannyl group. This unique structure contributes to its reactivity and biological interactions. The tributylstannyl group enhances the compound's ability to participate in various chemical reactions, making it a versatile candidate for biological studies.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In particular, studies have shown that it can inhibit the growth of various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Candida albicans | Significant reduction | |

| Escherichia coli | Moderate inhibition |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines. The compound exhibited IC50 values indicating potent cytotoxicity, comparable to established chemotherapeutic agents .

Table 2: Cytotoxicity Against Cancer Cell Lines

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, several hypotheses exist:

- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cellular processes, leading to inhibition of growth or induction of apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Similar organotin compounds have been shown to induce oxidative stress by generating ROS, which can damage cellular components and lead to cell death.

- Inhibition of Key Pathways : Preliminary studies suggest that the compound may inhibit pathways critical for microbial survival and proliferation, such as cell wall synthesis or metabolic pathways.

Study on Antifungal Activity

A study conducted by researchers at a pharmaceutical laboratory demonstrated the antifungal efficacy of this compound against Candida albicans. The results indicated a significant reduction in fungal load in treated samples compared to controls, reinforcing the compound's potential as an antifungal agent.

Cytotoxicity Assessment

In another study published in a peer-reviewed journal, the cytotoxic effects of the compound were evaluated across multiple cancer cell lines. The findings revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.